molecular formula C23H20O5 B11392758 3-[5,9-dimethyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid

3-[5,9-dimethyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid

Cat. No.: B11392758
M. Wt: 376.4 g/mol
InChI Key: OSRCCNLXZTZCJJ-UHFFFAOYSA-N
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Description

3-[5,9-dimethyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid is a complex organic compound with a unique structure that includes a furochromenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5,9-dimethyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in these reactions include bromine, pinonic acid, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[5,9-dimethyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield more saturated compounds.

Mechanism of Action

The mechanism of action of 3-[5,9-dimethyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid is not fully understood. it is believed to interact with various molecular targets and pathways, potentially affecting enzyme activity, signal transduction, and gene expression . Further research is needed to elucidate its precise mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5,9-dimethyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid is unique due to its furochromenyl core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H20O5

Molecular Weight

376.4 g/mol

IUPAC Name

3-[5,9-dimethyl-3-(4-methylphenyl)-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid

InChI

InChI=1S/C23H20O5/c1-12-4-6-15(7-5-12)19-11-27-21-14(3)22-17(10-18(19)21)13(2)16(23(26)28-22)8-9-20(24)25/h4-7,10-11H,8-9H2,1-3H3,(H,24,25)

InChI Key

OSRCCNLXZTZCJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=COC3=C2C=C4C(=C(C(=O)OC4=C3C)CCC(=O)O)C

Origin of Product

United States

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